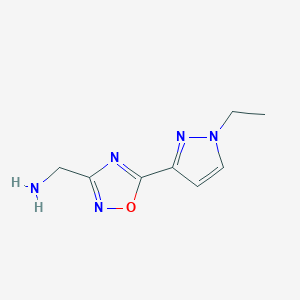
(5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine: is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of a hydrazide with a nitrile oxide.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings through a methanamine linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced or ring-opened oxadiazole derivatives.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its heterocyclic structure.
Drug Development: It has potential as a scaffold for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Anti-inflammatory: It could be investigated for its potential anti-inflammatory effects.
Industry
Agriculture: The compound could be used in the development of new agrochemicals.
Electronics: It may find applications in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of (5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(1-Propyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(1-Butyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
The uniqueness of (5-(1-Ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the pyrazole ring may enhance its lipophilicity and membrane permeability, potentially making it more effective in certain applications compared to its methyl, propyl, or butyl analogs.
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
[5-(1-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C8H11N5O/c1-2-13-4-3-6(11-13)8-10-7(5-9)12-14-8/h3-4H,2,5,9H2,1H3 |
InChI Key |
VGKZQTHSKFRQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC(=NO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
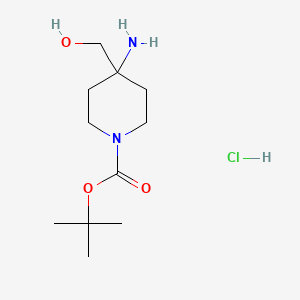
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
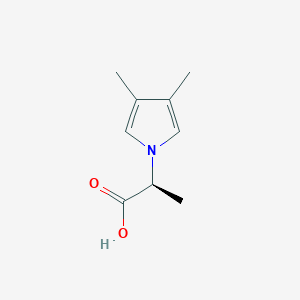

![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
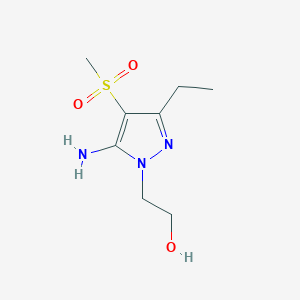

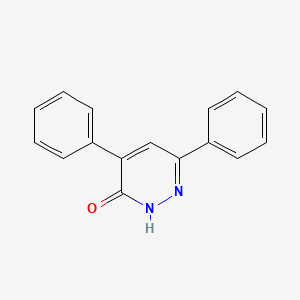
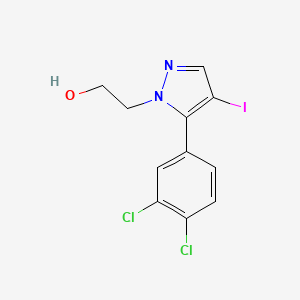
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B11776798.png)
